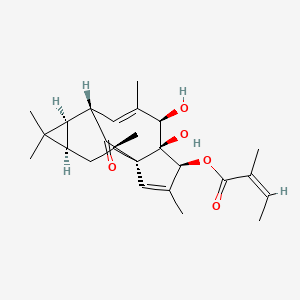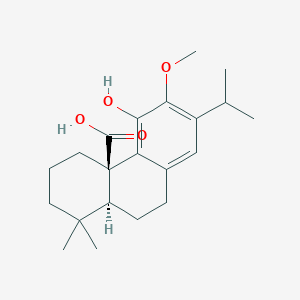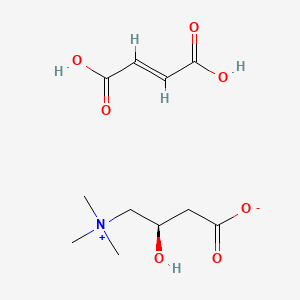
Acetic Acid 2-Vinylphenyl Ester
Overview
Description
Acetic Acid 2-Vinylphenyl Ester, also known as 2-Acetoxystyrene or 2-Vinylphenyl Acetate, is a chemical compound with the molecular formula C10H10O2 . It is often used in research and development .
Synthesis Analysis
Esters are commonly synthesized from carboxylic acids by reaction of the acid with an excess of alcohol containing a catalytic amount of a mineral acid . In cases where practical considerations dictate it, the acid can be converted to an acyl halide (usually the chloride) and then condensed with the appropriate alcohol .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H10O2 . The InChI key for this compound is WRPYDXWBHXAKPT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.19 g/mol . It has a boiling point of 246.752°C at 760 mmHg and a flash point of 94.497°C . The density of this compound is 1.07 g/cc .Scientific Research Applications
Enzymatic Synthesis and Industrial Applications
Esters, including those derived from acetic acid, play significant roles as solvents, fragrances, flavors, and precursors in various industries. The enzymatic synthesis of esters, such as 2-phenylethyl acetate, through transesterification processes catalyzed by immobilized lipases, showcases the importance of acetic acid esters in the fragrance and flavor industries. This method offers an eco-friendly alternative to chemical synthesis, providing better quality products under milder conditions, which is crucial for applications in sensitive products like cosmetics and foods (Yadav & Trivedi, 2003); (Kuo et al., 2012).
Polymer Science and RAFT Polymerization
Acetic acid vinyl esters also find applications in polymer science, particularly in the reversible addition-fragmentation chain transfer (RAFT) polymerization. This process allows for the synthesis of precision polymers with poly(vinyl ester) blocks, which can be tailored for specific properties such as solubility in supercritical CO2. Such polymers have potential uses as reactive stabilizers for dispersion polymerization and macromolecular surfactants for CO2 media, highlighting the versatility of acetic acid vinyl esters in advanced material design (Harrisson et al., 2014).
Environmental Technology
The decomposition of esters like vinyl acetate by microorganisms such as Pseudomonas fluorescens demonstrates the potential for bioremediation of volatile organic compounds (VOCs). Enzymes from these microorganisms can degrade esters, contributing to the reduction of environmental pollution. This application is particularly relevant in addressing air and water pollution by industrial esters (Szczyrba et al., 2013).
Catalysis and Chemical Reactions
Vinyl esters of acetic acid are pivotal in various catalytic and chemical reactions, including ozonolysis and vinylation processes. These reactions are essential for the synthesis of intermediate compounds in the production of chemicals and polymers. For example, the ozonolysis of acetic acid 1-vinyl-hexyl ester in a falling film microreactor demonstrates the role of acetic acid esters in the synthesis of fine chemicals and pharmaceutical intermediates (Steinfeldt et al., 2007).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-ethenylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPYDXWBHXAKPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436616 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63600-35-1 | |
| Record name | Acetic Acid 2-Vinylphenyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Vinylphenyl Acetate (stabilized with Phenothiazine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















